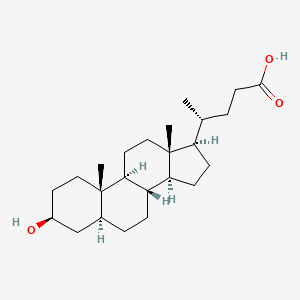
Isoallolithocholic acid
Übersicht
Beschreibung
Isoallolithocholic acid, also known as 3β-Hydroxy-5α-cholanic acid, is a derivative of Lithocholic acid . It is a bile acid, which are steroid acids found predominantly in the bile of mammals . This compound is a T cell regulator and enhances the differentiation of regulatory T cells (Tregs) .
Synthesis Analysis
This compound is a metabolite of the secondary bile acid metabolite 3-oxo lithocholic acid . It is formed from 3-oxo lithocholic acid by gut microbiota .Molecular Structure Analysis
This compound has a molecular weight of 376.57 and its formula is C24H40O3 . It contains a total of 70 bonds, including 30 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 aliphatic carboxylic acid .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of 83 mg/mL in DMSO with ultrasonic and warming . It is recommended to be stored at -20°C for 3 years in powder form and for 1 month in solvent .Wissenschaftliche Forschungsanwendungen
Isoallolithocholic Acid: Wissenschaftliche Forschungsanwendungen
Langlebigkeit und gesundes Altern: this compound (IsoalloLCA) wurde in erhöhten Konzentrationen in Stuhlproben von japanischen Hundertjährigen gefunden, was auf eine mögliche Rolle bei der Förderung der Langlebigkeit hindeutet. Forschungen zeigen, dass bestimmte Darmbakterienarten diese Gallensäure produzieren können, die zu einem gesünderen Alterungsprozess beitragen kann .
Immunmodulation: IsoalloLCA soll die Differenzierung von entzündungshemmenden regulatorischen T-Zellen (Tregs) verbessern. Es fördert die Bildung offener Chromatinstrukturen in der Foxp3-Promotorregion, die für die Entwicklung und Funktion von Tregs entscheidend ist, und bietet möglicherweise therapeutische Wege für entzündliche Erkrankungen .
3. Energiestoffwechsel in Tumor-T-Zellen Im Kontext der Krebsimmunologie wurde gezeigt, dass IsoalloLCA die oxidative Phosphorylierung (OXPHOS) in CD4+-T-Zellen verstärkt. Dies zeigt sich in einem erhöhten Sauerstoffverbrauch und mitochondrialen Membranpotenzial, was auf eine Rolle bei der Umgestaltung des Energiestoffwechsels in Tumor-T-Zellen hindeutet .
Interaktionen zwischen Wirt und Mikrobiota: IsoalloLCA ist am Co-Metabolismus von Gallensäuren beteiligt, einem der am besten untersuchten Aspekte der Interaktionen zwischen Wirt und Mikrobiota, die für die menschliche Gesundheit wichtig sind. Diese Interaktion hat Auswirkungen auf die gastrointestinale Mikrobiologie und könnte verschiedene Gesundheitsergebnisse beeinflussen .
Wirkmechanismus
Target of Action
Isoallolithocholic acid (isoalloLCA) primarily targets regulatory T cells (Tregs) . Tregs are a subset of T cells that play a crucial role in maintaining immune homeostasis and preventing autoimmunity by suppressing the immune response . The compound also interacts with the nuclear hormone receptor NR4A1 , which is essential for the isoalloLCA-mediated differentiation of Treg cells .
Mode of Action
IsoalloLCA enhances the differentiation of Tregs by facilitating the formation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3) . Foxp3 is a master regulator of Treg development and function. The interaction between isoalloLCA and its targets leads to an increase in the number of Tregs, thereby promoting immune tolerance .
Biochemical Pathways
The production of isoalloLCA involves the conversion of the secondary bile acid 3-oxoLCA to isoalloLCA by gut bacterial species from the phylum Bacteroidetes . This process is part of the broader co-metabolism of bile acids, which is a key aspect of host-microbiota interactions . The resulting changes in bile acid composition can have significant downstream effects on host physiology, including immune regulation .
Pharmacokinetics
It is known that bile acids, including isoallolca, are synthesized in the liver, released into the small intestine, and undergo extensive modifications through metabolism by gut bacteria
Result of Action
The primary result of isoalloLCA’s action is the enhancement of Treg differentiation, which promotes immune tolerance . This can have significant implications for health, as Tregs play a crucial role in preventing autoimmunity and maintaining immune homeostasis . Additionally, isoalloLCA has been found to induce the production of mitochondrial reactive oxygen species (ROS), which may have further effects on cellular function .
Action Environment
The action of isoalloLCA is influenced by various environmental factors, particularly the composition of the gut microbiota . The gut microbiota plays a crucial role in the metabolism of bile acids, including the conversion of 3-oxoLCA to isoalloLCA . Changes in the gut microbiota can therefore affect the production of isoalloLCA and its subsequent actions . Additionally, isoalloLCA is commonly found in people over 100 years old, suggesting that age may also influence its action .
Eigenschaften
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2276-93-9 | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alloisolithocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC18169 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3β-Hydroxy-5α-cholanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoallolithocholic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?
A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.
Q2: How does isoalloLCA influence the immune system?
A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].
Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?
A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.
Q4: Which bacteria are responsible for producing isoalloLCA in the gut?
A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].
Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?
A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.
Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?
A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.
Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?
A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

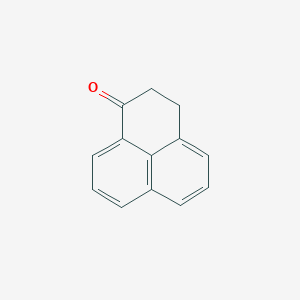
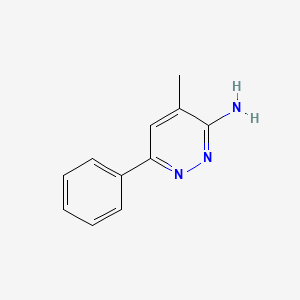
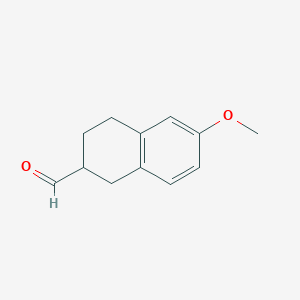
![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)
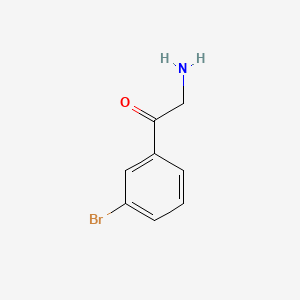
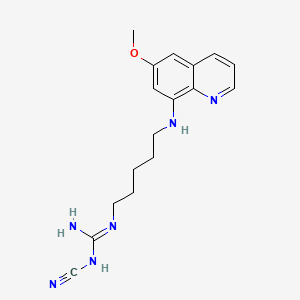

![[(4-Chlorobenzyl)thio]acetic acid](/img/structure/B1614774.png)
![1,2,4-Triazolo[4,3-a]pyridine, 3,5-dimethyl-](/img/structure/B1614776.png)
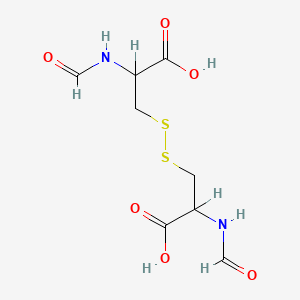
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1614778.png)
